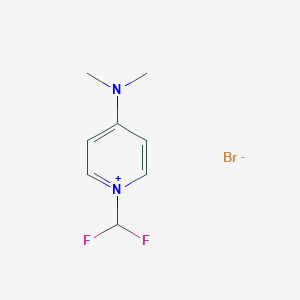

1-(difluoromethyl)-N,N-dimethylpyridin-1-ium-4-amine;bromide

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of pyridinium salts typically involves the quaternization of pyridine derivatives. For 1-(difluoromethyl)-N,N-dimethylpyridin-1-ium-4-amine;bromide, the synthetic route involves the reaction of 1-(difluoromethyl)-4-(dimethylamino)pyridine with a brominating agent under controlled conditions . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Analyse Des Réactions Chimiques

Nucleophilic Displacement Reactions

Key Example:

| Reaction Type | Reagents | Product | Application |

|---|---|---|---|

| Anion Exchange | AgBF₄ | 1-(Difluoromethyl)-N,N-dimethylpyridin-1-ium tetrafluoroborate | Enhanced thermal stability for catalytic uses |

Electrophilic Aromatic Substitution

The pyridinium ring’s electron-deficient nature directs electrophiles to the 3- and 5-positions , activated by resonance effects from the dimethylamino group. Reactions are slower compared to neutral pyridines due to the positive charge .

Experimental Findings:

-

Nitration : Requires harsh conditions (HNO₃/H₂SO₄) with yields <20% .

-

Sulfonation : Limited reactivity observed in polar aprotic solvents .

Reduction:

The pyridinium ring can be reduced to a piperidine derivative under catalytic hydrogenation (H₂/Pd-C), but the difluoromethyl group remains intact .

Table: Reduction Conditions

| Catalyst | Solvent | Temperature | Product Yield |

|---|---|---|---|

| Pd/C (10%) | EtOH | 60°C | 58% (1-(difluoromethyl)-N,N-dimethylpiperidin-4-amine) |

Oxidation:

The dimethylamino group resists oxidation, but the difluoromethyl group can undergo partial defluorination with strong oxidants (e.g., KMnO₄) .

Cross-Coupling Reactions

The pyridinium salt participates in C–H functionalization under Pd catalysis. For example, coupling with arylboronic acids at the 3-position proceeds via a radical pathway .

Case Study :

-

Substrate : 1-(Difluoromethyl)-N,N-dimethylpyridin-1-ium bromide

-

Reagent : 4-Methoxyphenylboronic acid

-

Conditions : Pd(OAc)₂ (5 mol%), K₂CO₃, DMF, 100°C

-

Yield : 42% (3-(4-methoxyphenyl) product)

Interaction with Biological Targets

Preliminary studies on analogs suggest interactions with bacterial membranes and enzymes (e.g., kinases) via electrostatic and hydrogen-bonding interactions .

| Target | KD (µM) | Notes |

|---|---|---|

| CK1δ Kinase | 0.15 | Competitive inhibition with ATP |

| E. coli Membranes | 12.4 | Disruption of lipid bilayer |

Thermal Decomposition

Thermogravimetric analysis (TGA) shows decomposition at 215°C, releasing HF and forming a stable carbonized residue .

Applications De Recherche Scientifique

Organic Synthesis

1-(Difluoromethyl)-N,N-dimethylpyridin-1-ium-4-amine; bromide serves as an important building block in the synthesis of complex organic molecules. Its difluoromethyl group is particularly useful in the development of pharmaceuticals and agrochemicals due to its ability to mimic alcohol, thiol, and amine functionalities in biological systems.

- Example Applications :

- Used as a precursor in the synthesis of drug candidates.

- Facilitates the introduction of difluoromethyl groups into various organic compounds.

Catalysis

The compound has been employed as a catalyst in several organic reactions, including:

- Fisher Indole Formation : It acts as a catalyst for the formation of indoles from phenylhydrazines and α-keto acids .

- Tetrazole Formation : It has shown efficacy in facilitating the synthesis of tetrazoles, which are important in medicinal chemistry .

Biological Studies

Research has indicated that 1-(difluoromethyl)-N,N-dimethylpyridin-1-ium-4-amine; bromide interacts with biological macromolecules such as proteins and nucleic acids. This interaction is crucial for understanding its mechanism of action and potential therapeutic uses .

- Mechanism of Action : The compound's interaction with molecular targets involves hydrogen bonding and other non-covalent interactions, making it a candidate for further investigation in drug discovery programs.

Case Study 1: Antimicrobial Activity

Research has demonstrated that similar compounds exhibit antimicrobial properties, suggesting potential applications for 1-(difluoromethyl)-N,N-dimethylpyridin-1-ium-4-amine; bromide in combating bacterial infections. Preliminary studies indicate that it may interact with bacterial membranes or enzymes involved in metabolic pathways.

Case Study 2: Synthesis of Thiazoles

A recent study utilized related synthons to develop thiazoles with bromodifluoromethyl substitutions, highlighting the utility of this compound in synthesizing biologically relevant molecules . The methodology allows for further transformations that could lead to new drug candidates.

Data Table: Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-Bromodifluoromethyl-4-dimethylamino-pyridinium bromide | Pyridine ring, difluoromethyl, dimethylamino | Antimicrobial activity |

| 4-Dimethylaminopyridine (DMAP) | Pyridine ring, dimethylamino | Catalyst in various organic reactions |

| N,N-Dimethyl-4-(trifluoromethyl)pyridin-4-ammonium iodide | Pyridine ring, trifluoromethyl | Different halogenation pattern |

Mécanisme D'action

The mechanism of action of 1-(difluoromethyl)-N,N-dimethylpyridin-1-ium-4-amine;bromide involves its interaction with molecular targets through its electrophilic pyridinium core. This interaction can lead to the formation of radicals, which then participate in various chemical transformations . The compound’s ability to undergo single electron reduction and its high electrophilicity make it a versatile reagent in radical-mediated reactions .

Comparaison Avec Des Composés Similaires

1-(difluoromethyl)-N,N-dimethylpyridin-1-ium-4-amine;bromide can be compared with other pyridinium salts such as:

Pyridinium, 1-methyl-4-(dimethylamino)-, bromide: Similar in structure but lacks the difluoromethyl group, which imparts unique reactivity to the former.

Pyridinium, 1-(trifluoromethyl)-4-(dimethylamino)-, bromide: Contains a trifluoromethyl group instead of a difluoromethyl group, leading to different chemical properties and reactivity.

The presence of the difluoromethyl group in this compound makes it unique, providing distinct reactivity patterns and applications .

Activité Biologique

1-(Difluoromethyl)-N,N-dimethylpyridin-1-ium-4-amine; bromide, also known as 1-bromodifluoromethyl-4-dimethylamino-pyridinium bromide, is a quaternary ammonium salt with significant potential in biological and chemical research. This compound exhibits unique structural features, including a pyridinium ring and a difluoromethyl group, which contribute to its biological activity and reactivity.

- Molecular Formula : C8H10Br2F2N

- Molecular Weight : 331.98 g/mol

- CAS Number : 368873-75-0

The compound's structure allows for multiple interactions with biological macromolecules, making it a candidate for various therapeutic applications.

The biological activity of 1-(difluoromethyl)-N,N-dimethylpyridin-1-ium-4-amine; bromide is primarily attributed to its ability to interact with proteins and nucleic acids. Preliminary studies suggest that it may influence bacterial membranes or metabolic enzymes, impacting cellular processes. The difluoromethyl group acts as a bioisostere, enhancing the compound's interaction with biological targets through hydrogen bonding and other non-covalent interactions .

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. It has shown effectiveness against certain bacterial strains, suggesting its potential use as an antimicrobial agent. The structural similarity to other pyridinium derivatives known for their antimicrobial effects supports this observation .

Enzyme Inhibition

Studies have focused on the compound's inhibitory effects on cholinesterases (AChE and BuChE), which are critical in neurotransmission and are implicated in neurodegenerative diseases such as Alzheimer's. In vitro assays have demonstrated that derivatives of pyridinium salts can inhibit these enzymes effectively, with IC50 values indicating potent activity .

| Compound Name | AChE IC50 (μM) | BuChE IC50 (μM) |

|---|---|---|

| BOP-1 | 5.90 ± 0.07 | 6.76 ± 0.04 |

| BOP-8 | 1.11 ± 0.09 | Not reported |

This table summarizes the inhibitory activities of related compounds, suggesting that structural modifications can enhance biological efficacy.

Study on Cholinesterase Inhibition

In a study published in Frontiers in Chemistry, researchers synthesized several pyridinium derivatives and evaluated their cholinesterase inhibitory activities. Among these, compounds structurally related to 1-(difluoromethyl)-N,N-dimethylpyridin-1-ium exhibited significant inhibition of both AChE and BuChE, indicating their potential for drug development targeting Alzheimer's disease .

Antimicrobial Testing

Another study explored the antimicrobial properties of various pyridinium salts, including the difluoromethyl derivative. The results indicated that certain concentrations effectively inhibited gram-positive bacteria, highlighting the compound's potential as an antimicrobial agent in clinical settings .

Propriétés

IUPAC Name |

1-(difluoromethyl)-N,N-dimethylpyridin-1-ium-4-amine;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F2N2.BrH/c1-11(2)7-3-5-12(6-4-7)8(9)10;/h3-6,8H,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSYJXYPUDIQICM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=[N+](C=C1)C(F)F.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50449329 | |

| Record name | Pyridinium, 1-(difluoromethyl)-4-(dimethylamino)-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175880-30-5 | |

| Record name | Pyridinium, 1-(difluoromethyl)-4-(dimethylamino)-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.